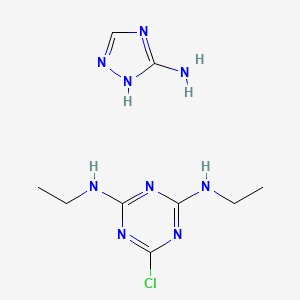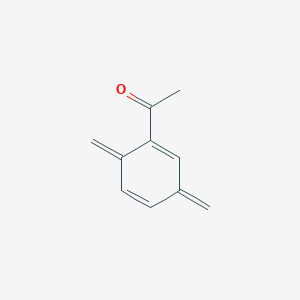
1-(3,6-Dimethylidenecyclohexa-1,4-dien-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,6-Dimethylidenecyclohexa-1,4-dien-1-yl)ethanone is an organic compound with the molecular formula C10H12O It is characterized by a cyclohexadiene ring substituted with two methylene groups and an ethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dimethylidenecyclohexa-1,4-dien-1-yl)ethanone typically involves the reaction of 1,4-dimethyl-3,6-dimethylidenecyclohexa-1,4-diene with acetic anhydride under acidic conditions. The reaction proceeds through an electrophilic addition mechanism, where the acetic anhydride acts as the acetylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
1-(3,6-Dimethylidenecyclohexa-1,4-dien-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methylene groups or the cyclohexadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of diketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
1-(3,6-Dimethylidenecyclohexa-1,4-dien-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and antibacterial activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 1-(3,6-Dimethylidenecyclohexa-1,4-dien-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved may include oxidative stress response and signal transduction mechanisms.
類似化合物との比較
Similar Compounds
1-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-2-en-1-one: Known for its use in fragrances.
Dimethyl 1,3-cyclohexadiene-1,4-dicarboxylate: Used in organic synthesis.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid: Studied for its biological activity.
Uniqueness
1-(3,6-Dimethylidenecyclohexa-1,4-dien-1-yl)ethanone is unique due to its specific substitution pattern on the cyclohexadiene ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry.
特性
分子式 |
C10H10O |
|---|---|
分子量 |
146.19 g/mol |
IUPAC名 |
1-(3,6-dimethylidenecyclohexa-1,4-dien-1-yl)ethanone |
InChI |
InChI=1S/C10H10O/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6H,1-2H2,3H3 |
InChIキー |
HGYVJIVEOTUQIZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C)C=CC1=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


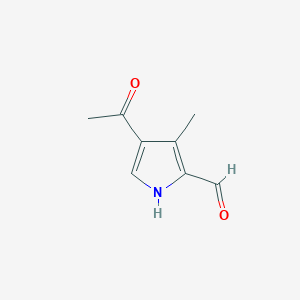
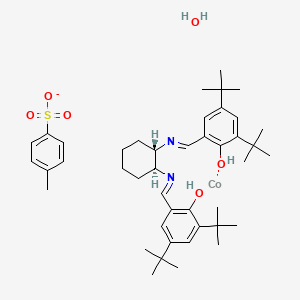
![6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13797345.png)
![2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin](/img/structure/B13797357.png)
![1-[Bis(tridecyloxy)methoxy]tridecane](/img/structure/B13797365.png)
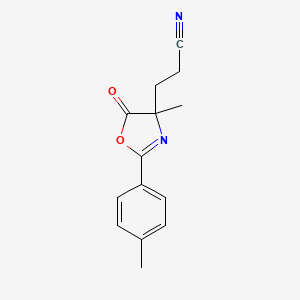
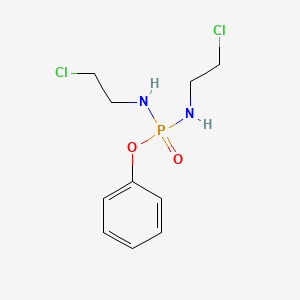




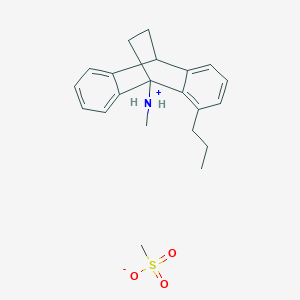
![Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate](/img/structure/B13797409.png)
